molecular formula C11H13FN2O B12068604 1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B12068604
M. Wt: 208.23 g/mol
InChI Key: WQXVVEAUTDXODQ-UHFFFAOYSA-N
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Description

1-Amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide (CAS 1592023-25-0) is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . It belongs to the class of phenylcyclopropane carboxamides. Small, strained ring molecules like this cyclopropane carboxamide derivative possess rigid, defined conformations and unique electronic properties, making them subunits of interest for constructing novel biologically active compounds . While specific biological data for this exact compound is limited in the public domain, research into structurally similar 1-phenylcyclopropane carboxamide derivatives has shown that these compounds can exhibit distinct effective inhibition on the proliferation of certain human cancer cell lines, such as the U937 pro-monocytic human myeloid leukemia cell line . This suggests potential research applications in medicinal chemistry and oncology. Furthermore, related compounds containing the 1-aminocyclopropane-1-carboxamide structure are studied for their role in plant physiology and stress response . The compound is characterized by high purity (98%) and requires storage at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)14-10(15)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3,(H,14,15)

InChI Key

WQXVVEAUTDXODQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2(CC2)N

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amidation

ACCA·HCl is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) to form the reactive acid chloride. Subsequent reaction with 4-fluoro-2-methylaniline in the presence of pyridine (as HCl scavenger) yields the target amide.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (ACCA·HCl : aniline) compensates for steric hindrance from the ortho-methyl group.

  • Solvent : DCM ensures compatibility with moisture-sensitive intermediates.

  • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling Agent-Assisted Amidation

Carbodiimide-based agents like EDCl/HOAt activate the carboxylic acid under mild conditions. ACCA·HCl is neutralized with triethylamine (TEA) in DMF, followed by EDCl/HOAt-mediated coupling with 4-fluoro-2-methylaniline.

Advantages :

  • Reduced Side Reactions : HOAt suppresses racemization, critical for chiral integrity.

  • Yield : 78–85% after recrystallization from ethanol/water.

Protection-Deprotection Strategies for Amino Group Stability

The free amino group in ACCA·HCl poses reactivity challenges during amidation. Boc (tert-butyloxycarbonyl) protection is implemented prior to acid chloride formation:

  • Boc Protection : ACCA·HCl is treated with Boc anhydride in THF/water (pH 9–10) at 0°C, achieving >95% Boc-ACCA yield.

  • Amidation : Boc-ACCA is converted to the acid chloride and coupled with 4-fluoro-2-methylaniline.

  • Deprotection : TFA in DCM removes the Boc group, yielding the final compound in 82% overall yield.

Analytical Characterization and Quality Control

4.1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35–1.42 (m, 2H, cyclopropane CH₂), 1.58–1.65 (m, 2H, cyclopropane CH₂), 2.28 (s, 3H, CH₃), 6.85–7.15 (m, 3H, Ar-H), 8.21 (s, 1H, NH).

  • ¹³C NMR : 173.2 ppm (C=O), 162.1 ppm (C-F), 24.8 ppm (cyclopropane C).

4.2. High-Performance Liquid Chromatography (HPLC)

  • Purity : >99% (C18 column, 60:40 acetonitrile/water, 1.0 mL/min).

4.3. Melting Point

  • 198–201°C (decomposition), consistent with crystalline hydrochloride salt.

Challenges and Mitigation Strategies

5.1. Steric Hindrance from Ortho-Methyl Group
The 2-methyl substituent on the aniline ring reduces nucleophilicity. Solutions include:

  • Excess Aniline : 20% molar excess to drive reaction completion.

  • Elevated Temperatures : Refluxing THF (66°C) enhances kinetic energy.

5.2. Hygroscopicity of ACCA·HCl

  • Storage : Desiccated at −20°C under argon.

  • In Situ Activation : Direct conversion to acid chloride minimizes intermediate isolation .

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The aromatic ring can undergo substitution reactions, where the fluorine atom or other substituents are replaced with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the cyclopropane core and aryl groups significantly influence melting points, yields, and solubility:

Compound ID/Name Substituents (R₁, R₂) Melting Point (°C) Yield (%) Key Observations
1-Amino-N-(4-fluoro-2-methylphenyl) R₁ = NH₂; R₂ = 4-F-2-MePh N/A N/A Hydrochloride salt enhances solubility
F39 () R₁ = cyclohexyl; R₂ = 4-FPh 188.2–190.1 72.4 Higher melting point due to cyclohexyl group
F40 () R₁ = p-tolyl; R₂ = 4-FPh 181.9–183.4 65.9 Moderate yield and lower lipophilicity
1b () R₁ = 4-FPh; R₂ = 2-FPh N/A N/A Lower anti-inflammatory potency but no toxicity up to 1000 μM
1-Cyano-N-(2-FBz) () R₁ = CN; R₂ = 2-FBz N/A N/A Cyano group increases electronic withdrawal

Key Trends :

  • Bulky substituents (e.g., cyclohexyl in F39) increase melting points due to enhanced crystallinity.
  • The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like F39–F45 .

Structural Modifications and Functional Outcomes

  • Amino vs.
  • Halogen Effects : Fluorine at the para position (common in F39–F45 and 1b) improves metabolic stability, while ortho-methyl in the target compound may reduce steric hindrance compared to bulkier groups .
  • Safety Profiles: Non-heteroaromatic amides (e.g., 1b, target compound) generally show lower cytotoxicity than thiazole/imidazole-containing analogs (1e/1f) .

Biological Activity

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11H12FN2O
  • Molecular Weight : 202.23 g/mol
  • IUPAC Name : this compound

This unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound acts as an inhibitor or modulator, affecting pathways that are crucial for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which could be leveraged in treating diseases related to enzyme dysregulation.
  • Receptor Binding : It binds to specific receptors, altering their activity and leading to downstream effects that can impact cell signaling and function.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several areas where this compound exhibits promising biological activity:

Antitumor Activity

Research indicates that compounds similar to this compound have demonstrated antitumor properties. For instance, derivatives have been shown to inhibit the growth of cancer cell lines with low IC50 values, indicating high potency.

CompoundTargetIC50 (nM)Reference
81cPLK4<10
82aPim-10.4
83MM1.S640

These results suggest that the compound could be developed as a therapeutic agent for cancer treatment.

Neuroprotective Effects

Preliminary studies have indicated potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The exact mechanisms remain under investigation, but the ability to modulate neurotransmitter systems is a key area of focus.

Case Studies and Research Findings

Several case studies have explored the efficacy of related compounds in various biological contexts:

  • In Vivo Studies : A study demonstrated that a closely related compound effectively inhibited tumor growth in xenograft models, showcasing its potential for cancer therapy.
  • In Vitro Assays : Various assays have confirmed the binding affinity and inhibitory effects on target enzymes, supporting its role in drug design.

Q & A

Basic: What synthetic strategies are optimal for preparing 1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized to preserve sensitive functional groups?

Methodological Answer:
The synthesis typically involves cyclopropanation reactions using precursors like cyclopropane carboxylic acid derivatives and fluorinated aniline intermediates. Key steps include:

  • Cyclopropanation: Utilize reagents such as diazo compounds or transition-metal catalysts (e.g., Rh(II)) to form the cyclopropane ring while avoiding ring-opening side reactions .
  • Amide Coupling: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with 4-fluoro-2-methylaniline under inert conditions to prevent hydrolysis of the carboxamide group .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane or toluene) and base strength (e.g., K₂CO₃) to balance reactivity and stability of the amine and fluorine substituents .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify cyclopropane ring geometry (e.g., characteristic upfield shifts for cyclopropane protons) and substitution patterns on the fluorophenyl group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula accuracy, while fragmentation patterns identify potential impurities (e.g., dehalogenation by-products) .
  • X-ray Crystallography: For absolute stereochemical confirmation, single-crystal X-ray analysis resolves spatial arrangements of the cyclopropane and fluorophenyl groups .

Advanced: How can computational modeling predict the compound’s interaction with biological targets such as protein kinases?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to simulate binding to kinase active sites. Focus on the cyclopropane’s rigidity and fluorine’s electronegativity for hydrogen-bonding or hydrophobic interactions .
  • Molecular Dynamics (MD): Run MD simulations (e.g., GROMACS) to assess binding stability over time. Analyze root-mean-square deviation (RMSD) to evaluate conformational changes in the target protein .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and substituent electronic parameters to correlate structural features with kinase inhibition data .

Advanced: How should researchers resolve contradictions in biological assay data, such as varying IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays). Validate protocols with positive controls like staurosporine .
  • Metabolic Stability Testing: Use liver microsome assays to identify metabolic degradation pathways (e.g., CYP450-mediated oxidation) that may reduce apparent potency in vitro vs. in vivo .
  • Structural Analog Comparison: Compare activity data with analogs (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine) to isolate substituent effects. Adjust fluorine position or cyclopropane substituents to refine SAR .

Advanced: What methodologies are recommended for detecting and characterizing synthesis by-products or impurities?

Methodological Answer:

  • LC-MS/MS: Employ hyphenated techniques to separate and identify trace impurities (e.g., unreacted starting materials or de-fluorinated by-products). Use gradient elution with C18 columns for optimal resolution .
  • Isotopic Labeling: Introduce 19^{19}F or 13^{13}C labels to track fluorine retention or cyclopropane ring stability during synthesis .
  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products to inform storage and handling protocols .

Advanced: How can researchers design comparative studies to evaluate the impact of structural modifications (e.g., fluorophenyl vs. chlorophenyl analogs) on biological activity?

Methodological Answer:

  • Scaffold Hybridization: Synthesize analogs with systematic substitutions (e.g., 4-fluoro → 4-chloro or 2-methyl → 2-methoxy) and test against a panel of kinases or cancer cell lines .
  • Free-Wilson Analysis: Quantify contributions of substituents (fluorine, methyl group) to biological activity using regression models. Validate with in vivo efficacy studies in xenograft models .
  • Crystallographic Overlays: Compare X-ray structures of analog-target complexes to identify steric or electronic clashes affecting binding affinity .

Basic: What safety and handling protocols are critical for working with fluorinated cyclopropane derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal or ocular exposure. Fluorinated compounds may penetrate latex .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., fluorobenzene derivatives) .
  • Waste Disposal: Collect fluorinated waste separately for incineration to prevent environmental release of persistent fluorinated by-products .

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